Anthracene, 9-(9-phenanthrenyl)-

Descripción general

Descripción

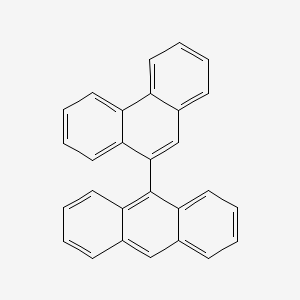

Anthracene, 9-(9-phenanthrenyl)-: is a polycyclic aromatic hydrocarbon composed of anthracene and phenanthrene units. It is known for its unique structural properties and is used in various scientific and industrial applications. The compound has a molecular formula of C28H18 and a molecular weight of 354.44 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9-(9-phenanthrenyl)- typically involves the functionalization of anthracene and phenanthrene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reaction , which allows for the formation of carbon-carbon bonds between the anthracene and phenanthrene units . This reaction is usually carried out in the presence of a palladium catalyst and a base, under inert conditions.

Industrial Production Methods: Industrial production of Anthracene, 9-(9-phenanthrenyl)- often involves large-scale preparation of 9-hydroxyphenanthrene from coal tar, followed by regioselective functionalization . This method ensures high yields and purity, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: Anthracene, 9-(9-phenanthrenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrenyl ketal and 9-fluorenones.

Reduction: Reduction reactions can modify the aromatic rings, leading to different derivatives.

Substitution: Substitution reactions, such as halogenation or nitration, can introduce functional groups into the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

- Phenanthrenyl ketal

- 9-Fluorenones

- Halogenated derivatives

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

Anthracene derivatives are widely explored for their potential use in OLEDs due to their excellent electroluminescent properties. The incorporation of anthracene units into polymer matrices enhances the light-emitting efficiency and stability of devices. For instance, studies have demonstrated that anthracene-based compounds exhibit high quantum yields and favorable energy levels for charge transport, making them suitable candidates for blue-emitting layers in OLEDs .

Organic Photovoltaics (OPVs)

In OPVs, anthracene derivatives serve as electron donors or acceptors. Their ability to form stable blends with fullerene derivatives has been shown to improve the power conversion efficiency of solar cells. The structural modification of anthracene to enhance its solubility and energy levels is an active area of research, with promising results indicating increased device performance .

Fluorescent Sensors

Chemical Sensing

Anthracene derivatives are utilized as fluorescent chemosensors due to their sensitivity to environmental changes such as pH and solvent polarity. For example, a series of anthracene-based compounds have been developed that exhibit significant fluorescence changes upon interaction with specific ions or small molecules, allowing for the detection of pollutants or biological markers in environmental samples .

Biological Applications

In biological contexts, anthracene derivatives can be employed as fluorescent probes for imaging cellular processes. Their photostability and strong fluorescence make them ideal candidates for tracking biomolecules in live-cell imaging studies .

Environmental Remediation

Biodegradation Studies

Anthracene is a model compound for studying the biodegradation of PAHs in contaminated environments. Research has shown that certain microbial strains can effectively degrade anthracene into less harmful metabolites. For instance, Mycobacterium sp. strain PYR-1 has been documented to degrade up to 92% of anthracene within 14 days, highlighting its potential in bioremediation strategies for PAH-contaminated sites .

Metabolite Identification

Studies on the degradation pathways of anthracene have identified several metabolites such as 9,10-anthraquinone and various hydroxylated products. These findings are crucial for understanding the environmental fate of anthracene and its derivatives, as well as developing effective bioremediation techniques .

Case Studies

Mecanismo De Acción

The mechanism of action of Anthracene, 9-(9-phenanthrenyl)- involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence various biological pathways, making the compound useful in medicinal chemistry .

Comparación Con Compuestos Similares

- 9-(4-phenyl)anthracene

- 9-(4-phenylethynyl)-anthracene

- 9,10-bis(phenylethynyl)anthracene

Comparison: Anthracene, 9-(9-phenanthrenyl)- is unique due to its combination of anthracene and phenanthrene units, which provides distinct photophysical and electrochemical properties . Compared to other anthracene derivatives, it exhibits higher thermal stability and a larger Stokes shift, making it particularly valuable for applications requiring high-performance materials .

Actividad Biológica

Anthracene, 9-(9-phenanthrenyl)- is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in various fields, including medicinal chemistry and environmental science. Its biological activity is crucial in understanding its potential toxicity, therapeutic applications, and interaction with biological systems.

Chemical Structure

The compound is characterized by its anthracene backbone with a phenanthrene substituent. This structure influences its electronic properties and biological interactions.

Biological Activity Overview

Research indicates that anthracene derivatives exhibit a range of biological activities, including neurotoxicity, cytotoxicity, and potential anti-cancer effects. The following sections detail specific findings related to the biological activity of Anthracene, 9-(9-phenanthrenyl)-.

Neurotoxicity Studies

A study investigated the neurotoxic effects of anthracene and similar PAHs on neuronal cells. Results showed that exposure to high concentrations (50-125 µM) led to significant reductions in cell viability. Specifically, after five days of treatment, cell viability dropped to 38.1% for anthracene at the highest concentration tested.

Key Findings:

- Cell Viability : Decreased significantly with increased concentration.

- Oxidative Stress : Increased levels of reactive oxygen species (ROS) were observed in treated cells.

- Enzyme Activity : Significant reductions in catalase and glutathione S-transferase (GST) activities were recorded, indicating oxidative stress-induced damage .

| Concentration (µM) | % Cell Viability | Catalase Activity (mmol) | GST Activity |

|---|---|---|---|

| Control | 100 | 0.198 | High |

| 25 | 85 | 0.150 | Moderate |

| 50 | 65 | 0.100 | Low |

| 125 | 38.1 | 0.059 | Very Low |

The neurotoxic effects are attributed to oxidative stress mechanisms, where anthracene induces neuronal injury through:

- Increased Nitric Oxide (NO) : Elevated NO levels were noted in treated cells, contributing to neurodegeneration.

- Cholinergic and Monoaminergic Disruption : Significant decreases in acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities were observed.

Enzyme Activity Results:

- AChE activity decreased significantly with higher concentrations of anthracene.

- MAO activity also showed a concentration-dependent reduction.

Case Studies

In vivo studies have demonstrated the metabolic activation of anthracene derivatives leading to bioalkylation reactions. For instance, a study involving male Sprague-Dawley rats showed that benz[a]anthracene underwent bioalkylation at the injection site, suggesting similar potential for other PAHs like anthracene derivatives .

Photophysical Properties

Research on the photophysical properties of anthracene derivatives indicates that structural modifications can affect their excited-state dynamics. For example, different attachment positions on the anthracene core influence electronic coupling and energy transfer processes . This has implications for designing compounds with specific biological activities or therapeutic properties.

Propiedades

IUPAC Name |

9-anthracen-9-ylphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18/c1-4-12-22-21(11-1)18-27(26-16-8-7-15-25(22)26)28-23-13-5-2-9-19(23)17-20-10-3-6-14-24(20)28/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZKDLILLKHBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80757282 | |

| Record name | 9-(Anthracen-9-yl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80757282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91586-10-6 | |

| Record name | 9-(Anthracen-9-yl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80757282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.